Ácido 4-(1-Piperidilmetil)fenilborónico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

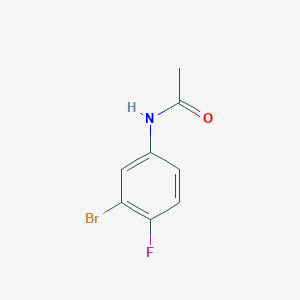

4-(1-Piperidylmethyl)phenylboronic Acid is a boronic acid derivative with the molecular formula C12H18BNO2 . It has an average mass of 219.088 Da and a monoisotopic mass of 219.143066 Da .

Synthesis Analysis

The synthesis of boronic acid derivatives, including 4-(1-Piperidylmethyl)phenylboronic Acid, has been discussed in several studies . For instance, the Suzuki–Miyaura coupling is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. It uses a relatively stable, readily prepared, and environmentally benign organoboron reagent .Molecular Structure Analysis

The molecular structure of 4-(1-Piperidylmethyl)phenylboronic Acid has been analyzed in several studies . The InChI code for this compound is 1S/C12H18BNO2/c15-13(16)12-6-4-11(5-7-12)10-14-8-2-1-3-9-14/h4-7,15-16H,1-3,8-10H2 .Chemical Reactions Analysis

The chemical reactions involving boronic acids, including 4-(1-Piperidylmethyl)phenylboronic Acid, have been studied extensively . For instance, the Suzuki–Miyaura coupling is a key reaction that involves boronic acids .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(1-Piperidylmethyl)phenylboronic Acid have been analyzed in several studies . For instance, it has been reported that phenylboronic acid is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride .Aplicaciones Científicas De Investigación

Ácido 4-(1-Piperidilmetil)fenilborónico: Aplicaciones de investigación científica

Pruebas farmacéuticas: Este compuesto se utiliza en pruebas farmacéuticas como un estándar de referencia para garantizar resultados precisos en los procesos de desarrollo y control de calidad de medicamentos .

Aplicaciones de detección: Los ácidos borónicos, incluidos los derivados como el ácido 4-(1-Piperidilmetil)fenilborónico, son conocidos por su utilidad en aplicaciones de detección debido a sus interacciones con dioles y bases de Lewis fuertes como los aniones fluoruro o cianuro .

Medicina tradicional china: El compuesto tiene aplicaciones potenciales en la mejora de la biodisponibilidad y la solubilidad en agua de los ingredientes activos en la medicina tradicional china, extendiendo su tiempo de circulación y mejorando la prevención y el tratamiento de las enfermedades .

Aplicaciones de diagnóstico: Los ácidos fenilborónicos se utilizan para fines de diagnóstico debido a su química única, que permite el desarrollo de nuevas bases moleculares para aplicaciones analíticas .

Aplicaciones terapéuticas: La interacción con el ácido siálico y otras estrategias basadas en PBA se exploran para aplicaciones de administración de fármacos, aprovechando la estructura molecular del compuesto .

Síntesis química: Como bloque de construcción, el ácido 4-(1-Piperidilmetil)fenilborónico es valioso por su estructura molecular única que ofrece confiabilidad en las creaciones de laboratorio .

Mecanismo De Acción

The mechanism of action of 4-(1-Piperidylmethyl)phenylboronic Acid is not yet fully understood. However, it is believed that 4-(1-Piperidylmethyl)phenylboronic Acid interacts with proteins and enzymes in a specific manner, resulting in the modulation of their activity. It is also believed that 4-(1-Piperidylmethyl)phenylboronic Acid binds to certain receptors in the cell membrane, resulting in the activation of specific signaling pathways.

Biochemical and Physiological Effects

The biochemical and physiological effects of 4-(1-Piperidylmethyl)phenylboronic Acid are not yet fully understood. However, studies have shown that 4-(1-Piperidylmethyl)phenylboronic Acid has the potential to modulate various biochemical and physiological processes, such as enzyme-catalyzed reactions, protein-protein interactions, and cell-signaling pathways. It has also been shown to have potential anti-inflammatory and anti-cancer activities.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 4-(1-Piperidylmethyl)phenylboronic Acid in laboratory experiments has several advantages. First, it is a stable compound and is not easily degraded. Second, it has a low toxicity and is not harmful to living organisms. Third, it is relatively inexpensive and easy to obtain. However, there are also some limitations to its use. For example, it has a limited solubility in water, making it difficult to use in certain experiments. Additionally, it is not always possible to predict the exact effects of 4-(1-Piperidylmethyl)phenylboronic Acid on a given system.

Direcciones Futuras

There are numerous potential future directions for the use of 4-(1-Piperidylmethyl)phenylboronic Acid in scientific research. First, it could be used to further investigate the mechanism of action of various proteins and enzymes. Second, it could be used to study the effects of 4-(1-Piperidylmethyl)phenylboronic Acid on various biochemical and physiological processes, such as enzyme-catalyzed reactions, protein-protein interactions, and cell-signaling pathways. Third, it could be used in drug design and drug delivery studies. Fourth, it could be used to further investigate the potential anti-inflammatory and anti-cancer activities of 4-(1-Piperidylmethyl)phenylboronic Acid. Finally, it could be used to develop new and improved synthetic methods for the production of various compounds.

Métodos De Síntesis

The synthesis of 4-(1-Piperidylmethyl)phenylboronic Acid is a multi-step process. The first step involves the reaction of piperidine with methyl bromide, resulting in the formation of 1-piperidylmethyl bromide. This is then reacted with phenylboronic acid using a palladium catalyst, resulting in the formation of 4-(1-Piperidylmethyl)phenylboronic Acid. This process can be further optimized by using different catalysts, reaction conditions, and solvents.

Safety and Hazards

Propiedades

IUPAC Name |

[4-(piperidin-1-ylmethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO2/c15-13(16)12-6-4-11(5-7-12)10-14-8-2-1-3-9-14/h4-7,15-16H,1-3,8-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCTKDFLQUWSRMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CN2CCCCC2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-Dichloroimidazo[2,1-b][1,3]thiazole](/img/structure/B176176.png)

![(6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B176183.png)

![Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate](/img/structure/B176184.png)